molecular formula C16H23BClNO4 B13100244 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13100244
M. Wt: 339.6 g/mol
InChI Key: XRTPZTLHXOFEQS-UHFFFAOYSA-N
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Description

This compound (CAS No. 1355066-49-7) features a pyridine core with three distinct substituents:

  • Position 3: A chlorine atom.
  • Position 5: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a critical functional group for Suzuki-Miyaura cross-coupling reactions .

Its molecular formula is C₁₇H₂₂BClN₂O₃, with a molecular weight of 356.63 g/mol. The compound is primarily used in medicinal and materials chemistry as a boronic acid precursor for synthesizing biaryl structures.

Properties

Molecular Formula

C16H23BClNO4

Molecular Weight

339.6 g/mol

IUPAC Name

3-chloro-2-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H23BClNO4/c1-15(2)16(3,4)23-17(22-15)11-9-13(18)14(19-10-11)21-12-5-7-20-8-6-12/h9-10,12H,5-8H2,1-4H3

InChI Key

XRTPZTLHXOFEQS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOCC3)Cl

Origin of Product

United States

Biological Activity

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound characterized by its unique molecular structure. With a molecular formula of C16H23BClNO4 and a molecular weight of 339.6 g/mol, this compound features a pyridine ring with multiple functional groups that suggest potential biological activity and applications in medicinal chemistry.

Structural Features

The compound contains:

  • Chloro Group : Positioned at the 3rd position of the pyridine ring.
  • Tetrahydro-2H-pyran Moiety : Attached via an ether linkage at the 2nd position.
  • Dioxaborolane Group : Present at the 5th position, which is known for its reactivity and potential interactions in biological systems.

These structural elements contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The presence of the chloro and tetrahydro-pyran groups may facilitate binding to specific targets, influencing biological pathways such as enzyme inhibition or receptor activation.

Potential Applications

  • Medicinal Chemistry : Due to its unique structure, this compound may serve as a lead compound in drug development targeting various diseases.
  • Enzyme Interaction Studies : It can be used to investigate enzyme kinetics and mechanisms due to its potential as a ligand in biochemical assays.
  • Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), suggesting that this compound may also exhibit such activity .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Table 1: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityReferences
Compound AHDAC Inhibitor
Compound BEnzyme Inhibitor
Compound CReceptor Agonist

These findings suggest that the unique structural features of this compound may enhance its bioactivity compared to other similar compounds.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Pyridine Ring : Utilizing precursors such as chloropyridine.
  • Introduction of Functional Groups : Employing nucleophilic substitution reactions to attach the tetrahydro-pyran and dioxaborolane moieties.

Optimization of these synthetic routes is crucial for achieving high yields and purity necessary for biological testing.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit significant anticancer properties. Studies have shown that boron-containing compounds can interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth. The presence of the pyridine moiety may enhance bioavailability and facilitate interactions with biological targets .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential activity against various bacterial strains and fungi. The chloro substituent may enhance the compound's ability to penetrate microbial cell walls, making it a candidate for developing new antimicrobial agents .

Pesticide Development

Due to its chemical structure, this compound is being explored as a novel pesticide. Its effectiveness against specific pests can be attributed to the boron moiety's reactive nature which can disrupt pest metabolic processes .

Plant Growth Regulation

The compound may also function as a plant growth regulator by modulating hormonal pathways within plants. This application could enhance crop yields and improve resistance against environmental stressors .

Polymer Chemistry

In materials science, the unique properties of this compound make it suitable for use in polymer synthesis. Its ability to form stable bonds with other materials can lead to the development of advanced polymers with enhanced mechanical properties .

Nanotechnology

The compound's reactivity can be harnessed in nanotechnology for creating nanoscale materials that exhibit specific optical or electronic properties. These applications are particularly relevant in the development of sensors and electronic devices .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryResearch on boron compoundsSignificant anticancer activity observed in vitro
Agricultural SciencePesticide efficacy studiesEffective against specific insect pests; potential as a growth regulator
Materials SciencePolymer synthesis experimentsEnhanced mechanical properties in composite materials
NanotechnologyDevelopment of nanoscale materialsSpecific optical properties achieved through chemical modification

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in drug discovery .

Key Reaction Parameters

ComponentTypical Conditions
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2–3 equiv)
SolventDMF/H₂O (4:1) or THF/H₂O
Temperature80–100°C under nitrogen atmosphere

Example:
Boronate ester+4 BromoanisolePd catalyst3 Chloro 2 THP 4 yl oxy 5 4 methoxyphenyl pyridine\text{Boronate ester}+\text{4 Bromoanisole}\xrightarrow{\text{Pd catalyst}}\text{3 Chloro 2 THP 4 yl oxy 5 4 methoxyphenyl pyridine}

Nucleophilic Aromatic Substitution

The electron-deficient chloropyridine ring participates in nucleophilic substitutions under controlled conditions:

Reaction Pathways

NucleophileConditionsProduct
Primary aminesDIPEA, DMF, 90°C, 12 h5-Boryl-2-(THP-4-yl)oxy-3-aminopyridine
AlkoxidesNaH, anhydrous THF, 0°C → RTCorresponding ether derivatives
ThiolsEt₃N, DCM, RT, 6 hThioether analogs

Note: Steric hindrance from the THP-4-yl group slows substitution at the 2-position compared to 3-chloro site.

Boronate Ester Transformations

The dioxaborolane group enables functional group interconversions:

Reaction TypeReagents/ConditionsOutcome
OxidationH₂O₂, NaOH, H₂O/THF, 0°C → RTBoronic acid formation
TransesterificationPinacol, MgSO₄, toluene, refluxBoronate ester exchange
ProtodeboronationAcOH/H₂O (1:1), 80°C, 24 hDeboronated pyridine derivative

Critical observation: Oxidation to boronic acid requires strict pH control (pH 7–9) to prevent decomposition.

Stability Considerations

The compound exhibits specific stability profiles:

Degradation Pathways

Stress ConditionObserved DegradationMitigation Strategy
Acidic (pH < 3)Hydrolysis of THP ether and boronateStore at neutral pH
Thermal (>120°C)Boronate dimerizationUse inert atmosphere below 100°C
UV lightRadical-induced pyridine ring modificationAmber glass storage at -20°C

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(a) 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 652148-93-1)
  • Structure : Chlorine at position 5, boronate at position 2.
  • Applications : Used in synthesizing kinase inhibitors due to its accessible boronate group.
(b) 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Derivatives
  • Examples :
    • 2-Chloro-3-fluoro-5-boronate pyridine (CAS 1171891-42-1): Additional fluorine at position 3 increases electronegativity, altering electronic properties for tailored reactivity .
    • 2-Chloro-4-fluoro-5-boronate pyridine : Fluorine at position 4 enhances metabolic stability in drug candidates .
  • Comparison : These analogs lack the tetrahydro-pyran-oxy group, resulting in lower molecular weight (~270–300 g/mol) and reduced solubility in polar solvents compared to the target compound.

Core Structure Modifications

(a) 5-Chloro-3-boronate-pyrrolo[2,3-b]pyridine Derivatives
  • Example : 5-Chloro-3-(pinacol boronate)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866546-11-4).
  • Structure : Fused pyrrolo-pyridine core with a tosyl-protected nitrogen.
  • However, the tosyl group complicates deprotection steps .
(b) Pyridazine-Based Boronates
  • Example: 3-Cyclopropyl-6-(3-ethoxy-4-phenoxy-1H-pyrazol-1-yl)pyridazine (from ).
  • Structure: Pyridazine core with ethoxy and phenoxy substituents.
  • Comparison : The pyridazine core exhibits distinct electronic properties (higher electron deficiency), favoring nucleophilic aromatic substitution over the pyridine-based target compound .

Functional Group Variations

(a) Trifluoromethyl-Substituted Analogs
  • Example : 3-(Pinacol boronate)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8).
  • Structure : Trifluoromethyl at position 5, boronate at position 3.
  • Key Differences : The electron-withdrawing CF₃ group significantly lowers the LUMO energy, accelerating cross-coupling reactions but reducing stability under basic conditions .
(b) Methoxy-Substituted Analogs
  • Example : 2-Chloro-3-methoxy-5-boronate pyridine (CAS 1073312-28-3).
  • Structure : Methoxy group at position 3.
  • Comparison : The methoxy group improves solubility in aqueous media but offers less steric protection to the boronate than the tetrahydro-pyran-oxy group in the target compound .

Physicochemical and Reactivity Comparison

Property Target Compound 5-Chloro-2-boronate Pyridine 3-CF₃-5-boronate Pyridine
Molecular Weight (g/mol) 356.63 279.54 273.06
LogP (Predicted) 2.8 2.1 3.5
Boronate Reactivity Moderate (steric hindrance) High High (electron-deficient core)
Solubility in DMSO >50 mg/mL >100 mg/mL ~20 mg/mL

Stability and Handling Considerations

  • The target compound’s boronate group is stabilized by the adjacent pyran-oxy group, reducing hydrolysis rates compared to analogs with exposed boronates (e.g., 2-Chloro-4-fluoro-5-boronate pyridine) .
  • Storage under inert atmosphere (N₂/Ar) at –20°C is recommended for all boronate esters to prevent degradation.

Q & A

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) monitored via ¹¹B NMR reveal faster decomposition in protic solvents. Lyophilization followed by storage in amber vials with molecular sieves extends shelf life to >12 months. Degradation products (e.g., boric acid) are quantified via ion chromatography .

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